Cadmium dibromide
Description
Significance of Cadmium in Coordination Chemistry and Materials Science
Cadmium (Cd), an element with atomic number 48, is characterized by its soft metallic nature and its tendency to form stable complexes. In coordination chemistry, the Cd²⁺ ion, with its d¹⁰ electronic configuration, exhibits versatile coordination abilities, readily forming complexes with coordination numbers ranging from two to eight researchgate.netresearchgate.net. This adaptability allows for the creation of diverse structural architectures, including one-dimensional, two-dimensional, and three-dimensional polymeric networks researchgate.netresearchgate.net. These complex structures are often investigated for their unique physical properties, making cadmium a subject of study in supramolecular chemistry and coordination polymers uab.cat.
In materials science, cadmium and its compounds have found applications due to their specific electronic and optical properties wikipedia.orgsamaterials.com. Cadmium compounds are utilized in semiconductors, solar cells (particularly cadmium telluride photovoltaic cells), pigments, and coatings wikipedia.orgsamaterials.com. The ability of cadmium to readily substitute for zinc in various compounds also highlights its importance in understanding biological systems and developing materials with tailored properties researchgate.netnih.gov.
Overview of Cadmium Dihalides in Chemical Systems
Cadmium dihalides, including cadmium dibromide (CdBr₂), are a class of inorganic compounds that share common structural and chemical characteristics. This compound itself is a white, hygroscopic solid wikipedia.org. It crystallizes in a trigonal structure, specifically with the R-3m space group, and is known to form layered structures materialsproject.org. The Cd²⁺ ion is typically coordinated by six bromide ions in an octahedral arrangement, with Cd-Br bond lengths around 2.80 Å materialsproject.org.
Research into cadmium dihalides often focuses on their role as precursors in material synthesis. For instance, this compound is used in the preparation of other cadmium-based compounds, semiconductors, and specialized materials for electronics and solar cells chemiis.comchemimpex.com. Its solubility in water and alcohol facilitates its use in various chemical processes, including photographic processing and laboratory synthesis chemiis.comsolubilityofthings.com. Furthermore, this compound's optical properties have led to its investigation for applications in laser technology and optical devices chemimpex.comresearchgate.net. The study of phase equilibria, such as in the silver bromide-cadmium dibromide system, reveals complex solid solution formations and phase transitions relevant to materials development psu.eduresearchgate.net.
Data Table: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | CdBr₂ | heegermaterials.com |
| Molecular Weight | 272.22 g/mol | heegermaterials.com |
| Appearance | White crystalline powder | heegermaterials.com |
| Density | 5.19 g/cm³ | heegermaterials.com |
| Melting Point | 568 °C | heegermaterials.com |
| Boiling Point | 844 °C | heegermaterials.com |
| Solubility (Water) | Moderately soluble, approx. 54 g/L at 20°C | solubilityofthings.com |
| Crystal Structure | Trigonal, R-3m space group (No. 166) | wikipedia.orgmaterialsproject.org |
| Magnetic Susceptibility | -87.3 x 10⁻⁶ cm³/mol (ambient temp.) | nih.gov |
Compound List:
this compound (CdBr₂)
Cadmium (Cd)
Cadmium Sulfide (B99878) (CdS)
Cadmium Selenide (CdSe)
Cadmium Telluride (CdTe)
Cadmium Oxide (CdO)
Cadmium Chloride (CdCl₂)
Cadmium Iodide (CdI₂)
Cesium Cadmium Bromides (Cs–Cd–Br)
Silver Bromide (AgBr)
L-Alanine Cadmium Bromide (LACB)
Cadmium (II) dibromide L - proline monohydrate (CBLPM)
Cadmium silicates (CdSiO₃, Cd₃SiO₅)
Cadmium dichloride (CdCl₂)
Cadmium dihydride (CdH₂)
Cadmium dihalides
Dimethylcadmium (Cd(CH₃)₂)
Cadmium-bis-dodecylthiolate
Cadmium nitrate (B79036)
Cadmium carbonate
Cadmium sulfate (B86663)
Cadmium laurate
Cadmium stearate (B1226849)
Cadmium lithopone (B576373)
Cadmium sulfoselenide
Cadmium telluride photovoltaic cells
Cadmium sulfide, carbonate and oxide
Cadmium sulfate, nitrate and halides
Cadmium dichloride (CdCl₂)
Cadmium (II) bromide tetrahydrate
Cadmium bromide hydrate (B1144303)
Cadmium (II) bromide L - proline monohydrate
Cadmium (II) bromide with N,N'-diethylthiourea ligand
Cadmium (II) chloride with N,N'-diethylthiourea ligand
Cadmium (II) iodide with N,N'-diethylthiourea ligand
Cadmium (II) bromide dihydrate
Cadmium (II) chloride dihydrate
Cadmium (II) iodide dihydrate
Cadmium (II) bromide with DMSO
Cadmium (II) chloride with DMSO
Cadmium (II) iodide with DMSO
Cadmium (II) bromide with (E)-N-(pyridin-2-ylmethylidene)arylamine
Cadmium (II) chloride with (E)-N-(pyridin-2-ylmethylidene)arylamine
Cadmium (II) iodide with (E)-N-(pyridin-2-ylmethylidene)arylamine
Cadmium (II) dichloride with (E)-N-(pyridin-2-ylmethylidene)arylamine
Structure
2D Structure
Properties
IUPAC Name |
dibromocadmium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Cd/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWJBEFBFLRCLH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Cd]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Cd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Cadmium Dibromide Complexes and Derivatives
Solution-Based Synthesis Approaches
Solution-based synthesis offers a versatile platform for preparing cadmium dibromide complexes, allowing for control over reaction kinetics, thermodynamics, and ultimately, the resulting structural motifs. These methods typically involve dissolving CdBr2 and the chosen ligand in a suitable solvent, followed by stirring, heating, or other activation methods to promote complex formation.
The construction of S-bridged multinuclear cadmium(II) complexes often involves ligands capable of bridging multiple metal centers through sulfur atoms. These complexes can exhibit varied nuclearities, including dinuclear and trinuclear structures, and are frequently characterized by intricate network architectures.
Binuclear Complexes : Cadmium dialkyl phosphorodithioate (B1214789) complexes, such as those involving O,O′-di-sec-butyl phosphorodithioate, have been synthesized, revealing binuclear molecular structures of the type [Cd2{S2P(O-s-C4H9)2}4] scilit.com. These complexes are characterized by the unique alternation of conformationally different eight-membered metallocycles [Cd2S4P2] scilit.com.
Trinuclear and Higher Nuclearity Complexes : The reaction of cadmium(II) salts with ligands like 3-aminopropanethiolate (apt) can lead to trinuclear complexes, such as [Cd{Rh(apt)3}2]Br2·4H2O, where cadmium(II) is coordinated by six sulfur atoms from two rhodium(III) units mdpi.comresearchgate.net. Other multinuclear structures include hydroxide-bridged cubane (B1203433) complexes of Cadmium(II) formed from cadmium(II) perchlorate (B79767) and m-bis[bis(1-pyrazolyl)methyl]benzene acs.org. Furthermore, di-2-pyridylmethaneamine-based ligands have been used to synthesize multinuclear cadmium complexes, such as [{CdCl2(CH3OH)(L1)CdCl2}2] and [(CdBr2)2(L2)(CH3OH)2], where L1 and L2 are specific diamide (B1670390) ligands analis.com.my.
Table 1: Examples of S-Bridged Multinuclear Cadmium(II) Complexes
| Complex Formula/Name | Ligand | Synthesis Method | Key Structural Feature | Reference(s) |
| [Cd2{S2P(O-s-C4H9)2}4] | O,O′-di-sec-butyl phosphorodithioate | Solution-based | Binuclear, [Cd2S4P2] metallocycles | scilit.com |
| [Cd{Rh(apt)3}2]Br2·4H2O | 3-aminopropanethiolate (apt) | Reaction in water (50 °C overnight) | Trinuclear, Cd(II) octahedrally coordinated by 6 S atoms | mdpi.comresearchgate.net |
| M4(μ3-OH)4(μ-Lm)2(solvent)44 (M=Cd(II)) | m-bis[bis(1-pyrazolyl)methyl]benzene (Lm) | Reaction in presence of triethylamine | Hydroxide-bridged cubane structure | acs.org |
| [{CdCl2(CH3OH)(L1)CdCl2}2] | 1,3-N,N'-[bis(di(pyridin-2-yl)methyl)]isophthalamide (L1) | Reaction with CdCl2 | Multinuclear, dimer structure | analis.com.my |
| [(CdBr2)2(L2)(CH3OH)2] | 1,4-N,N'-bis[(di(pyridin-2-yl)methyl)]terephthalamide (L2) | Reaction with CdBr2 in methanol-acetonitrile | Multinuclear, dimer structure | analis.com.my |
Trinuclear complexes involving cadmium(II) and rhodium(III) have been successfully synthesized by reacting cadmium bromide with rhodium(III) complexes containing thiolate ligands. A notable example is the synthesis of [Cd{Rh(apt)3}2]Br2·4H2O (1), where cadmium bromide reacts with fac-[Rh(apt)3] in an aqueous medium.
Synthesis of [Cd{Rh(apt)3}2]Br2·4H2O : The reaction involves mixing cadmium bromide (CdBr2) with fac-[Rh(apt)3] in water at 50 °C overnight. This method yields the trinuclear complex in approximately 66% yield mdpi.comresearchgate.net.
Structural Characterization : Single-crystal X-ray analysis reveals that the cadmium(II) center in [Cd{Rh(apt)3}2]Br2·4H2O is octahedrally coordinated by six sulfur atoms originating from two fac-[Rh(apt)3] units. The Cd–S bond distance is reported as 2.6804(12) Å, and the Cd–Rh separation is 3.2730(5) Å mdpi.com. The complex cation exhibits a structure analogous to its zinc(II) counterpart, [Zn{Rh(apt)3}2]2+, with the Cd2+ ion being larger than Zn2+ mdpi.com.
Thiourea (B124793) and its derivatives are well-known for their ability to coordinate with metal ions, including cadmium. The synthesis of this compound complexes with these ligands often results in molecular or polymeric structures.
N,N'-diethylthiourea (detu) Complex : The complex [Cd(detu)2Br2] has been synthesized using cadmium bromide and N,N'-diethylthiourea (detu) in methanol (B129727) via an ultrasonication method. The reaction involves mixing CdBr2 and detu in a 1:2 molar ratio and sonicating for 60 minutes at room temperature. The resulting compound typically forms colorless needle crystals and has an empirical formula of C10H24CdBr2N4S2 semanticscholar.orgresearchgate.net. The complex is proposed to have a distorted tetrahedral or square planar geometry around the cadmium center semanticscholar.orgresearchgate.net.
Bis(thiourea) Cadmium Bromide (BTCB) : Bis(thiourea) Cadmium Bromide (BTCB) has been synthesized and characterized. Computational studies suggest it belongs to the orthorhombic crystal class with space group Pn21a and point group C2v. The cadmium ion in BTCB is described as being at a tetrahedral coordination site, bonded to two bromide atoms and two amino groups from thiourea ligands, forming a three-dimensional bonding network with a polymeric character longdom.org.
Other Thiourea Derivatives : Complexes of cadmium(II) halides with various thiourea derivatives, such as N-methylthiourea (metu), N-ethylthiourea (ettu), N,N'-dimethylthiourea (dmtu), and N,N'-tetramethylthiourea (tmtu), have been reported, often forming molecular complexes of the type [CdX2(ligand)2] where X is a halide semanticscholar.org. For instance, [Cd(metu)2Cl2] and [Cd(ettu)2Cl2] have been synthesized semanticscholar.org. While specific details for this compound complexes with all these derivatives are not exhaustively detailed in the provided snippets, the general trend indicates coordination through the sulfur atom of the thiourea moiety.
Table 2: this compound Complexes with Thiourea and its Derivatives
| Complex Formula/Name | Ligand | Synthesis Method | Reaction Conditions | Yield | Structural Features | Reference(s) |
| [Cd(detu)2Br2] | N,N'-diethylthiourea (detu) | Ultrasonication in methanol | CdBr2 + detu (1:2), 60 min, room temp. | Not specified | Molecular complex, distorted tetrahedral or square planar geometry, C10H24CdBr2N4S2 | semanticscholar.orgresearchgate.net |
| Bis(thiourea) Cadmium Bromide (BTCB) | Thiourea | Not specified (experimental and theoretical study) | Not specified | Not specified | Polymeric character, tetrahedral coordination of Cd(II) with 2 Br and 2 NH2 groups, orthorhombic, Pn21a | longdom.org |
The reaction of this compound with aminopyrazole ligands, particularly 3-aminopyrazole (B16455) (3-apz), leads to the formation of coordination polymers. These polymers exhibit one-dimensional chain structures that can further assemble into higher-dimensional networks.
Polymeric Bis(3-amino-1H-pyrazole)this compound : The synthesis involves reacting cadmium bromide tetrahydrate with 3-aminopyrazole (3-apz) in an ethanolic solution. This reaction yields the title compound, catena-poly[[dibromidocadmium(II)]-bis(μ-3-amino-1H-pyrazole)-κ² N³:N²;κ² N²:N³], denoted as [CdBr2(3-apz)2]n nih.govresearchgate.netnih.goviucr.orgresearchgate.netresearchgate.net.
Structural Features : The compound consists of infinite one-dimensional linear chains. In these chains, Cd2+ cations are coordinated by two bromide anions and two 3-apz ligands, forming trans-CdN4Br2 octahedra. The Cd–Br bond lengths are approximately 2.7379(11) Å, and the Cd–N bond lengths are in the range of 2.358(9) to 2.446(9) Å nih.goviucr.org. The 3-apz ligands act as bridging units, linking adjacent cadmium centers. Interchain hydrogen bonding between the ligand molecules and bromide anions of neighboring chains results in the formation of a two-dimensional supramolecular network researchgate.netnih.goviucr.orgresearchgate.net.
Table 3: this compound Coordination Polymers with Aminopyrazoles
| Complex Formula/Name | Ligand | Synthesis Method | Reaction Conditions | Yield | Structural Features | Reference(s) |
| [CdBr2(3-apz)2]n | 3-aminopyrazole (3-apz) | Reaction in ethanolic solution | CdBr2·4H2O + 3-apz | Not specified | 1D polymeric chain, trans-CdN4Br2 octahedra, linked into 2D network via hydrogen bonds | nih.govresearchgate.netnih.goviucr.orgresearchgate.netresearchgate.net |
Di-2-pyridyl ketone oxime (dpkoxH) is a versatile ligand that readily forms one-dimensional coordination polymers with cadmium(II) halides. The synthesis typically involves reacting cadmium(II) bromide with dpkoxH in a solution medium.
Synthesis of 1D Polymers : The reaction of cadmium(II) bromide with di-2-pyridyl ketone oxime (dpkoxH) yields one-dimensional polymeric complexes, such as {[CdBr2(dpkoxH)]}n (complex 2) mdpi.comresearchgate.netnih.govmdpi.com. These syntheses are typically performed in solution and can achieve yields in the range of 50–60% mdpi.comresearchgate.netnih.gov.
Structural Characteristics : The resulting complexes consist of structurally similar 1D zigzag chains. In these chains, neighboring CdII atoms are alternately bridged by halogeno ligands (bromide in this case) and the dpkoxH ligand. The dpkoxH ligand adopts a rare η1:η1:η1:μ coordination mode mdpi.comresearchgate.netnih.gov. The coordination sphere of each CdII atom is described as {CdII(η1 − X)(μ − X)2(Npyridyl)2(Noxime)}, where X represents the halogen (Br for complex 2) mdpi.comnih.gov. For complex 2, the trans-donor–atom pairs include Xterminal/Npyridyl, Xbridging/Noxime, and Xbridging/Npyridyl nih.gov. Intrachain hydrogen bonding interactions are also observed within these structures mdpi.comnih.gov.
Table 4: this compound Complexes with Di-2-pyridyl Ketone Oxime
| Complex Formula/Name | Ligand | Synthesis Method | Reaction Conditions | Yield | Structural Features | Reference(s) |
| {[CdBr2(dpkoxH)]}n (Complex 2) | Di-2-pyridyl ketone oxime (dpkoxH) | Solution-based | Cd(II) bromide + dpkoxH | 50–60% | 1D zigzag chain, η¹:η¹:η¹:μ coordination mode of dpkoxH, {CdII(η¹−Br)(μ−Br)2(Npyridyl)2(Noxime)} coordination sphere | mdpi.comresearchgate.netnih.gov |
Compound List:
this compound (CdBr2)
N,N'-diethylthiourea (detu)
Thiourea (tu)
3-aminopropanethiolate (apt)
3-aminopyrazole (3-apz)
Di-2-pyridyl ketone oxime (dpkoxH)
O,O′-di-sec-butyl phosphorodithioate
m-bis[bis(1-pyrazolyl)methyl]benzene (Lm)
1,3-N,N'-[bis(di(pyridin-2-yl)methyl)]isophthalamide (L1)
1,4-N,N'-bis[(di(pyridin-2-yl)methyl)]terephthalamide (L2)
fac-[Rh(apt)3]
This compound as a Precursor in Material Synthesis
Utilization in Nanomaterial Synthesis
This compound (CdBr₂) serves as a foundational material in the synthesis of various cadmium-based nanomaterials, primarily by acting as a source for cadmium ions or by being incorporated into precursor complexes. Its utility is particularly noted in the preparation of cadmium sulfide (B99878) (CdS) and cadmium oxide (CdO) nanoparticles, where it contributes to the precise control over particle size, morphology, and crystalline structure through various synthetic routes.
Precursors for Cadmium Sulfide Nanoparticles and Nanoflowers
This compound can be utilized to create intermediate complexes that subsequently act as single-source precursors for cadmium sulfide (CdS) nanoparticles. One such approach involves the synthesis of a cadmium(II) complex, such as [Cd(detu)₂Br₂], from CdBr₂ and diethylthiourea (detu) ligands, often through ultrasonication methods researchgate.net. This complex, where the sulfur donor atom is coordinated, is of interest for semiconductor nanoparticle synthesis researchgate.net.
The thermal decomposition of these CdBr₂-derived complexes, for instance, in hexadecylamine (B48584) (HDA) at temperatures around 150°C, can yield CdS nanoparticles researchgate.net. Research indicates that these nanoparticles are typically spherical, with sizes ranging between 5 and 19 nm, and exhibit a predominantly hexagonal crystalline phase, as confirmed by X-ray diffraction (XRD) researchgate.net. The optical properties, such as blue shifts in absorption spectra, suggest quantum confinement effects, while emission spectra reveal characteristic band edge luminescence, indicative of their nanometric nature researchgate.net. While direct synthesis of CdS nanoflowers using CdBr₂ as the sole precursor is less detailed in the provided literature, the general principle of using cadmium complexes derived from CdBr₂ as precursors highlights its role in controlled CdS nanoparticle fabrication.
Table 1: Cadmium Sulfide Nanoparticle Synthesis using this compound-Derived Precursors
| Precursor | Synthesis Method | Reaction Conditions | Resulting Nanoparticles (Morphology, Size) | Phase | Reference |
| [Cd(detu)₂Br₂] (synthesized from CdBr₂) | Thermolysis in HDA | 150°C | Spherical, 5-19 nm | Hexagonal | researchgate.net |
Precursors for Cadmium Oxide Nanoparticles
This compound and its derivatives also play a role as precursors in the synthesis of cadmium oxide (CdO) nanoparticles. Studies have indicated that cadmium bromide, alongside cadmium chloride, can serve as a precursor for CdO nanoparticle preparation scilit.com. More specifically, complexes synthesized from CdBr₂, such as CdLBr₂ (where L represents a ligand), can be employed as suitable precursors for CdO nanoparticles through a calcination process researchgate.net.
For instance, a CdLBr₂ complex, prepared via a template method, was calcined at 600°C under an air atmosphere to yield CdO nanoparticles researchgate.net. The resulting nanoparticles were characterized using techniques like Scanning Electron Microscopy (SEM) and X-ray Powder Diffraction (XRPD), confirming the formation of CdO nanostructures researchgate.net. These methods, which involve the thermal decomposition or calcination of CdBr₂-containing precursors, offer a route to control the formation of CdO nanoparticles with specific structural properties.
Table 2: Cadmium Oxide Nanoparticle Synthesis using this compound-Derived Precursors
| Precursor | Synthesis Method | Reaction Conditions | Resulting Nanoparticles (Characterization) | Reference |
| CdLBr₂ complex | Calcination | 600 °C, air atmosphere | Characterized by SEM and XRPD | researchgate.net |
| Cadmium bromide | Not specified | Not specified | Serves as a precursor for CdO nanoparticles | scilit.com |
Structural Elucidation and Supramolecular Architecture of Cadmium Dibromide Compounds
Crystallographic Analysis
Crystallographic analysis provides fundamental insights into the arrangement of atoms within a crystal lattice, determining unit cell dimensions, space groups, and atomic positions. Both single-crystal and powder X-ray diffraction (XRD) methods are instrumental in this characterization.
Single-crystal X-ray diffraction is the gold standard for determining precise molecular and crystal structures. Studies on cadmium dibromide and its complexes have revealed diverse structural motifs. For instance, anhydrous this compound (CdBr₂) itself is reported to adopt a trigonal omega-like structure belonging to the R-3m space group materialsproject.orgosti.govmaterialsproject.org. In this structure, Cd²⁺ ions are coordinated by six Br⁻ atoms, forming edge-sharing CdBr₆ octahedra materialsproject.orgosti.govmaterialsproject.org. The Cd–Br bond lengths in this configuration are approximately 2.83 Å materialsproject.orgosti.govmaterialsproject.org.
When this compound forms complexes with organic ligands, a variety of crystal systems and space groups are observed. For example, a cadmium(II) dibromide L-proline monohydrate compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁ iaea.orgresearchgate.net. Thiourea (B124793) cadmium bromide (TCB) has also been identified as having an orthorhombic crystal system malayajournal.org. In coordination polymers, such as poly[[dibromidocadmium(II)]-bis(μ-3-amino-1H-pyrazole)], the cadmium centers are linked by bridging ligands, forming extended chain structures iucr.orgresearchgate.net. Other studies have reported distorted tetrahedral coordination environments in complexes like dibromidobis(N,N,N′,N′-tetramethylthiourea-κS)cadmium(II), where Cd(II) is coordinated by sulfur atoms from thiourea ligands and bromide ions nih.gov. Similarly, complexes with Schiff bases have shown distorted square pyramidal geometries around the cadmium(II) center niscpr.res.in.
Table 1: Crystallographic Data from Single-Crystal XRD Studies
| Compound/System | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |
| This compound (CdBr₂) | Trigonal | R-3m | a = 7.246, b = 7.246, c = 7.246; α = β = γ = 32.680° (approx.) | materialsproject.org, osti.gov, materialsproject.org |
| This compound L-Proline Monohydrate (CBLPM) | Orthorhombic | P2₁2₁2₁ | a = 10.1891(8), b = 13.4961(11), c = 7.4491(5) | iaea.org, researchgate.net |
| Thiourea Cadmium Bromide (TCB) | Orthorhombic | N/A | a = 5.97, b = 12.97, c = 13.45 | malayajournal.org |
| Poly[[dibromidocadmium(II)]-bis(μ-3-amino-1H-pyrazole)] | N/A | N/A | (Coordination polymer, chains) | iucr.org, researchgate.net |
| Dibromidobis(N,N,N′,N′-tetramethylthiourea-κS)cadmium(II) | Monoclinic | N/A | N/A | nih.gov |
| [Cd(Br)₂(S-NA)₂] | N/A | N/A | (Mononuclear units, 1-D columns via H-bonds) | rsc.org |
| Poly[cadmium(II)-di-μ-bromo-μ-(ethylenediamine-N,N′)] | N/A | N/A | (1D chains, 2D sheets) | cambridge.org |
Powder X-ray diffraction (PXRD) is crucial for characterizing bulk crystalline materials, identifying phases, and confirming the crystalline nature of synthesized samples. PXRD patterns of this compound compounds, such as the L-proline monohydrate complex, have been recorded and indexed to confirm their crystalline structure iaea.orgresearchgate.net. Similarly, PXRD studies have verified the orthorhombic crystal system for Thiourea Cadmium Bromide malayajournal.org and indicated the formation of cadmium crystallites in doped KBr samples halide-crylink.com. PXRD is also employed in the characterization of ternary Cs-Cd-Br materials, aiding in the construction of phase maps acs.org.
Molecular and Crystal Structures
The molecular and crystal structures of this compound compounds are dictated by the coordination preferences of the cadmium(II) ion and the nature of the surrounding ligands, including bromide anions and organic molecules.
Octahedral coordination is a prevalent geometry for cadmium(II) ions. In the layered structure of anhydrous CdBr₂, each Cd²⁺ ion is octahedrally coordinated by six bromide ions, forming edge-sharing CdBr₆ octahedra materialsproject.orgosti.govmaterialsproject.orgvulcanchem.com. This arrangement results in a two-dimensional layered structure materialsproject.orgosti.govmaterialsproject.org. In complexes, octahedral coordination is also frequently observed. For example, in coordination polymers like poly[[dibromidocadmium(II)]-bis(μ-3-amino-1H-pyrazole)], the cadmium centers adopt an octahedral geometry with two bromide anions and two nitrogen atoms from the pyrazole (B372694) ligands, forming trans-CdN₄Br₂ octahedra iucr.orgresearchgate.net. Similarly, in poly[cadmium(II)-di-μ-bromo-μ-(ethylenediamine-N,N′)], cadmium(II) ions are found in distorted octahedral environments, coordinated by bromide ions and ethylenediamine (B42938) ligands, forming extended polymeric chains and sheets cambridge.org. Cadmium(II) ions in solid-state CdX₂ compounds are generally six-coordinated researchgate.net.
Intermolecular Interactions and Crystal Packing
Pi-Pi Stacking Interactions
This compound itself, being an inorganic salt composed of cadmium cations and bromide anions, does not possess aromatic organic moieties and therefore does not directly participate in π–π stacking interactions. However, CdBr₂ units frequently form coordination polymers or hybrid materials when reacted with organic ligands that contain aromatic systems, such as pyridine, pyrazole, or phenanthroline derivatives iucr.orgmdpi.comresearchgate.netscienceopen.com. In these hybrid structures, the organic ligands can engage in π–π stacking, contributing to the stabilization and three-dimensional architecture of the material.
For instance, in the coordination polymer [CdBr₂(dmphen)], where dmphen is 2,9-dimethyl-1,10-phenanthroline, weak intermolecular C–H···Br bonds link complex molecules into dimeric clusters. These clusters are further associated into chains parallel to the a-axis through π–π aromatic stacking interactions between the phenanthroline rings of neighboring molecules scienceopen.com. This demonstrates how CdBr₂ can be a component in systems where π–π stacking is a significant supramolecular driving force, mediated by the organic ligand.
Table 1: Structural and Supramolecular Features of a this compound Coordination Polymer
| Feature | Description | Source |
| Compound | [CdBr₂(dmphen)] | scienceopen.com |
| Crystal System | Monoclinic | scienceopen.com |
| Space Group | P2₁/c | scienceopen.com |
| Unit Cell Parameters | a = 7.889 (4) Å | scienceopen.com |
| Organic Ligand | 2,9-dimethyl-1,10-phenanthroline (dmphen) | scienceopen.com |
| Supramolecular Interaction | π–π aromatic stacking interactions between dmphen rings | scienceopen.com |
| Resulting Architecture | Chains formed parallel to the a-axis, linking dimeric clusters | scienceopen.com |
Structural Characteristics of Monomeric this compound
In the gas phase, monomeric this compound (CdBr₂) exists as discrete molecular entities. Spectroscopic and computational studies indicate that these monomeric molecules adopt a linear or nearly linear geometry iiste.orgiiste.orgresearchgate.net. Electron diffraction experiments and various quantum chemical calculations, including those employing density functional theory (DFT) and ab initio methods, have consistently supported this linear configuration for CdBr₂ and other cadmium dihalides in their monomeric state iiste.orgiiste.orgresearchgate.net.
The linearity is attributed to the electronic configuration of the central cadmium atom and the nature of the metal-halide bonding. For instance, measurements have indicated a bond angle close to 175° for the Br–Cd–Br linkage in monomeric CdBr₂ iiste.org. These studies often compare gas-phase structures with solid-state structures, highlighting how the coordination environment changes from discrete linear molecules to extended polymeric networks in the solid state, where cadmium typically exhibits higher coordination numbers researchgate.net.
Table 2: Structural Parameters of Monomeric this compound (Gas Phase)
| Parameter | Value | Method/Source |
| Molecular Geometry | Linear | Electron Diffraction, Computational Studies iiste.orgiiste.orgresearchgate.net |
| Br–Cd–Br Bond Angle | ~174.79° | Electron Diffraction iiste.org |
| Cd–Br Bond Length | Not specified in snippets for monomer | N/A |
List of Compounds Mentioned:
this compound (CdBr₂)
Cadmium bromide tetrahydrate (CdBr₂·4H₂O)
Bis(3-amino-1H-pyrazole)this compound
3-aminopyrazole (B16455) (3-apz)
[CdBr₂(dmphen)]
2,9-dimethyl-1,10-phenanthroline (dmphen)
Cadmium dichloride (CdCl₂)
Cadmium diiodide (CdI₂)
Cadmium difluoride (CdF₂)
Bis(thiourea) Cadmium Bromide (BTCB)
Cesium cadmium bromides (Cs–Cd–Br)
Hexagonal CsCdBr₃
Orthorhombic Cs₂CdBr₄
Tetragonal Cs₃CdBr₅
Tetragonal Cs₇Cd₃Br₁₃
Spectroscopic Characterization of Cadmium Dibromide Complexes
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the bonding and structure of cadmium dibromide complexes. By analyzing the vibrational modes of the molecules, researchers can deduce information about bond strengths, coordination environments, and the presence of specific functional groups.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. wikipedia.org In the study of this compound complexes, FTIR is instrumental in identifying the coordination of ligands to the cadmium center.
For instance, in a complex of this compound with N,N'-diethylthiourea (detu), the coordination of the detu ligand to the Cd(II) central atom occurs through the sulfur atom. This is evidenced by a change in the wavenumber of the ν(C=S) stretching vibration, which appears at 667.37 cm⁻¹. semanticscholar.org Similarly, shifts in the ν(C-N) and ν(N-H) vibrational frequencies of the ligand upon complexation provide further evidence of coordination. semanticscholar.org In the [Cd(detu)₂Br₂] complex, the ν(C-N) and ν(N-H) bands shift to higher wavenumbers compared to the free ligand, indicating changes in the molecular structure upon bonding with the metal. semanticscholar.org
In a different study involving a chiral complex, [Cd(Br)₂(S-NA)₂] (where S-NA is S-1-(1-naphthyl)ethylamine), FTIR analysis revealed effective hydrogen bond interactions between the NH₂ groups of the ligand and the bromine atoms. This interaction caused a shift in the C-N stretching vibration from 1094 cm⁻¹ in the free ligand to 1129 cm⁻¹ in the complex, confirming the coordination between the amino group and the Cd²⁺ cation. rsc.orgrsc.org The spectra also showed characteristic bands for the aromatic and methylene (B1212753) groups of the ligand. rsc.org
The analysis of a trinuclear cadmium(II)-rhodium(III) complex, [Cd{Rh(apt)₃}₂]Br₂·4H₂O (where apt is 3-aminopropanethiolate), showed IR spectral features very similar to a related zinc complex, with characteristic bands for ν(H₂O), δ(H₂O), ν(N-H), and ν(C-H). mdpi.comresearchgate.net
Table 1: Selected FTIR Vibrational Frequencies (cm⁻¹) for this compound Complexes
| Functional Group | [Cd(detu)₂Br₂] semanticscholar.org | [Cd(Br)₂(S-NA)₂] rsc.orgrsc.org | [Cd{Rh(apt)₃}₂]Br₂·4H₂O researchgate.net |
| ν(C=S) | 667.37 | - | - |
| ν(C-N) | 1573.91 | 1129 | - |
| ν(N-H) | 3288.63 | - | 3231, 3209, 3189, 3129 |
| ν(C-H) | - | 3164-2902 | 2950, 2919, 2893 |
| ν(H₂O) | - | - | 3456, 3435 |
| δ(H₂O) | - | - | 1620 |
| δ(NH₂) | - | - | 1597 |
This table presents a selection of key vibrational frequencies and is not exhaustive.
FT-Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that cause a change in polarizability. For this compound, Raman studies have been crucial in understanding its lattice vibrations. The first-order lattice Raman spectra of CdBr₂ crystals, measured at room temperature, show lines that can be assigned based on a factor group analysis of its D₃d⁵ crystal structure. researchgate.net These assignments are verified through polarization properties. researchgate.netoptica.org
In mixed crystals of CdBr₂(₁-ₓ)I₂ₓ, Raman spectroscopy has been used to study the phonon behavior. The shear-type rigid-layer E₂ phonon, characteristic of the CdI₂ structure, is observable in these mixed crystals. researchgate.net The concentration dependence of the Raman-active modes provides insights into the nearest-neighbor interactions between cadmium and halogen layers. researchgate.net Disorder-induced scattering from acoustic and polar optical phonons can also be observed as weak features in the Raman spectra. researchgate.net
For unsymmetrical dithiolate complexes of cadmium, FT-Raman spectra have been used to characterize the vibrational modes. In a complex with the formula (Me₄N)₂[Cd(dmit)(SPh)₂] (where dmit = 1,3-dithiole-2-thione-4,5-dithiolate and SPh = thiophenolate), the Cd-S vibrations involving the sulfur from the thiophenolate and the dmit ligand are observed at approximately 180 cm⁻¹ and 140 cm⁻¹, respectively. nih.gov A red shift is observed in the S-C-S stretching and bending vibrations when Zn²⁺ is replaced by Cd²⁺. nih.gov
Table 2: Raman Frequencies (cm⁻¹) for this compound and its Complexes
| Compound/Mode | Frequency (cm⁻¹) | Reference |
| CdBr₂ (A₁g mode) | 148 | researchgate.net |
| CdBr₂ (E_g mode) | 144 | optica.org |
| (Me₄N)₂[Cd(dmit)(SPh)₂] (Cd-S from SPh) | ~180 | nih.gov |
| (Me₄N)₂[Cd(dmit)(SPh)₂] (Cd-S from dmit) | ~140 | nih.gov |
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy techniques are employed to investigate the electronic structure and light-emitting properties of this compound complexes. These methods provide information on electronic transitions, band gaps, and luminescence phenomena.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. For a chiral complex, [Cd(Br)₂(S-NA)₂], the solid-state UV-Vis spectrum shows a large absorption band in the UV and visible region up to 500 nm. rsc.org The absorption bands at 210, 261, and 296 nm are attributed to n → π* and π → π* transitions of the S-1-(1-naphthyl)ethylamine moiety. rsc.org An absorption band at 314 nm is assigned to metal-to-ligand charge transfer (MLCT), while a band at 336 nm is due to electronic transitions between bromine atoms within the aromatic rings of the organic ligands. rsc.org A significant absorption band at 461 nm, present only in the complex, is ascribed to MLCT through the bromide ions of the tetrahedral coordination sphere of cadmium. rsc.orgrsc.org The direct and indirect band gap energies for this complex were estimated to be 3.76 and 3.65 eV, respectively. rsc.org
In another complex, DPMNPH–CdBr₂ (where DPMNPH is a hydrazone ligand), the electronic spectrum shows a shift in the n–π* transition of the C=N linkage upon complexation, appearing at 390 nm. najah.edu A band observed at 620 nm for this complex is assigned to a ligand-to-metal charge transfer (L-M) band. najah.edu
For a Schiff base complex of cadmium bromide, the UV-Vis spectrum in DMF showed an absorption maximum at 282 nm. tsijournals.com
Table 3: UV-Vis Absorption Maxima (λ_max) for this compound Complexes
| Complex | Solvent/State | λ_max (nm) | Assignment | Reference |
| [Cd(Br)₂(S-NA)₂] | Solid-state | 210, 261, 296 | n → π* and π → π* (ligand) | rsc.org |
| 314 | MLCT | rsc.org | ||
| 336 | Br-Br transitions | rsc.org | ||
| 461 | MLCT (via Br⁻) | rsc.orgrsc.org | ||
| DPMNPH–CdBr₂ | Chloroform | 390 | n–π* (C=N) | najah.edu |
| 620 | L-MCT | najah.edu | ||
| Schiff base complex | DMF | 282 | - | tsijournals.com |
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This compound and its complexes often exhibit interesting luminescent properties.
Pure CdBr₂ crystals show luminescence that is most effectively excited by ultraviolet light from the exciton (B1674681) absorption region (around 259 nm) at temperatures between 100-140 K. lnu.edu.ua Annihilation of excitons can lead to luminescence in the region of 380 nm, which is quenched above 120 K. lnu.edu.ua Recombination of charge carriers through donor-acceptor complexes can cause yellow-green luminescence with a maximum near 540-570 nm and red photoluminescence with a maximum near 650 nm. lnu.edu.ua
The chiral complex [Cd(Br)₂(S-NA)₂] exhibits broad-band white-light emission. rsc.org When excited at 320 nm, the emission spectrum is broad, and the chromaticity coordinates are (0.33, 0.33), similar to ideal solar light. rsc.org This white-light emission is thought to be generated by the organic ligand and the CdBr₂ moiety with the assistance of intersystem crossing. rsc.org
In solid solutions of CdBr₂-CdI₂, two emission bands are observed in CdBr₂:I when excited in the localized excitonic absorption band at 4.57 eV. nii.ac.jp These bands are located at 3.35 eV (UV-emission) and 2.52 eV (G-emission). nii.ac.jp The intensity of the UV-emission decreases with increasing temperature, while the G-emission increases. nii.ac.jp
Zinc and cadmium complexes with 1,10-phenanthroline (B135089) are fluorescent and show a broad emission at 465 nm (with an excitation wavelength of 385 nm), with the cadmium complex having a higher intensity. acs.org This emission is ligand-centered and can be quenched by the addition of nitroanilines. acs.org
Table 4: Photoluminescence Emission Maxima for this compound and its Complexes
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Emission Color/Band | Reference |
| CdBr₂ crystals | 259 | 380 | Violet | lnu.edu.ua |
| - | 540-570 | Yellow-Green | lnu.edu.ua | |
| 270-280 | 650 | Red | lnu.edu.ua | |
| [Cd(Br)₂(S-NA)₂] | 320, 440, 500, 560 | Broad band | White-light | rsc.org |
| CdBr₂:I | 271 (4.57 eV) | 370 (3.35 eV) | UV-emission | nii.ac.jp |
| 271 (4.57 eV) | 492 (2.52 eV) | G-emission | nii.ac.jp | |
| Cadmium(II) formylbenzoate complex | 385 | 465 | - | acs.org |
X-ray Fluorescence Spectroscopy
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comptb.de It is based on the principle that when a material is excited by a primary X-ray source, it emits fluorescent (or secondary) X-rays that are characteristic of each element present. ptb.de
In the context of this compound complexes, XRF is a valuable tool for confirming the presence of cadmium and other metallic elements. For example, in the synthesis of the trinuclear complex [Cd{Rh(apt)₃}₂]Br₂·4H₂O, X-ray fluorescence analysis was used to confirm the presence of both rhodium and cadmium as the metallic elements in a 2:1 ratio. mdpi.comresearchgate.net
Synchrotron radiation-induced micro-X-ray fluorescence (SR-microXRF) has been employed to study the distribution of cadmium-bearing phases in fly ashes. nih.gov For municipal solid waste fly ashes, results indicated the presence of cadmium mainly as CdBr₂ "hot-spots". nih.gov This powerful technique allows for the mapping of elemental distributions within individual particles.
XRF has also been used for the quantitative analysis of cadmium in various samples. For instance, in vivo X-ray fluorescence measurements can determine cadmium levels in biological samples, which is indicative of long-term exposure. nih.gov The technique has been applied to determine microgram quantities of elements like lead and bromine in samples, demonstrating its sensitivity for trace analysis. akjournals.com
Theoretical and Computational Investigations of Cadmium Dibromide Systems
Molecular Modeling and Simulation
Vibrational Frequency Calculationscanterbury.ac.nz
Theoretical studies have been employed to elucidate the vibrational characteristics of Cadmium Dibromide and related compounds. Computational analyses, often utilizing Density Functional Theory (DFT), aim to accurately determine and assign phonon frequencies, which are crucial for understanding lattice dynamics and material properties. For instance, in the Cs₂CdBr₄ crystal, which incorporates CdBr₂ units, theoretical studies have provided insights into its internal vibrational modes researchgate.netresearchgate.net. These investigations have classified vibrations into stretching and bending modes, with calculated frequencies at the Brillouin zone center showing reasonable agreement with experimental data researchgate.netresearchgate.net.
A summary of the vibrational modes identified in Cs₂CdBr₄, based on theoretical calculations and experimental correlations, is presented below:
| Mode Type | Frequency Range (cm⁻¹) | Description | Source Citation |
| ν₁ | 161 – 166 | Stretching | researchgate.net |
| ν₂ | 49 – 53 | Bending | researchgate.net |
| ν₃ | 177 – 181 | Stretching | researchgate.net |
| ν₄ | 61 – 75 | Bending | researchgate.net |
These calculations are vital for understanding the fundamental interactions within the crystal lattice and how these vibrations influence other material properties.
Computational Studies on Doping Effects on Cadmium-Based Systemsnih.govexaly.com
Computational studies on doping effects in cadmium-based systems, while not always focusing exclusively on this compound as the host material, have explored how cadmium halides can influence the properties of other semiconductor materials. For example, this compound, alongside Cadmium Chloride (CdCl₂) and Cadmium Iodide (CdI₂), has been investigated for its role in passivating defects in perovskite solar cells, specifically CsPbI₂Br spbu.ru. Through dual-direction thermal diffusion treatments, these cadmium halides were introduced into the perovskite lattice. Theoretical calculations, in conjunction with in-situ spectroscopic measurements, indicated that the Cd²⁺ and halide ions could passivate crystal defects within the CsPbI₂Br structure spbu.ru. This passivation process led to improvements in the power conversion efficiency (PCE) of the solar cells, demonstrating an indirect influence of CdBr₂ on the performance of cadmium-based systems through defect engineering.
The observed effects of cadmium halide treatments on perovskite solar cell performance are summarized below:
| Treatment Material | Observed Effect | PCE Improvement (Example) | Source Citation |
| CdCl₂ | Defect passivation, energy level adjustment | 13.01% to 14.47% | spbu.ru |
| CdBr₂ | Defect passivation, energy level adjustment | 13.01% to 14.31% | spbu.ru |
| CdI₂ | Defect passivation, energy level adjustment | 13.01% to 13.46% | spbu.ru |
These findings highlight the utility of computational analyses in understanding the mechanisms by which halide treatments can modify the electronic and defect properties of cadmium-containing materials.
Thermodynamic and Energetic Calculationsresearchgate.netspbu.ruresearchgate.netresearchgate.net
Thermodynamic and energetic calculations provide critical insights into the stability, phase behavior, and interactions of this compound. Computational methods, including DFT, are extensively used to determine various thermodynamic properties and energetic landscapes.
Free Energy Calculations for Complex Stabilityspbu.ruresearchgate.net
Studies involving this compound have explored its thermodynamic stability, particularly in the context of solvates and mixtures. For instance, solvates such as {CdBr₂(DMA)}n and {CdBr₂(DMF)}n have been structurally characterized, with analyses of Cd-O bond lengths suggesting differences in stability compared to analogous cadmium iodide solvates, potentially explained by Hard-Soft Acid-Base (HSAB) theory. Computational methods are employed to calculate chemical potentials and assess the stability of such complexes researchgate.net. Furthermore, this compound in molten salt mixtures, such as with Lead Bromide (PbBr₂) and Potassium Bromide (KBr), exhibits deviations from ideal behavior, with small negative deviations observed and attributed to differences in ionic radii and potential complex ion formation. These calculations contribute to understanding the energetic favorability of specific configurations and interactions.
Phase Stability and Transition Energy Calculationsresearchgate.net
The phase stability and transition energies of this compound and related systems are subjects of computational investigation. Databases and theoretical studies list various thermodynamic and energetic properties relevant to phase transitions, including formation enthalpy, phase stability, transition entropy, and defect energy researchgate.net. Investigations into molten salt systems involving CdBr₂ have focused on determining thermodynamic characteristics through measurements and calculations of saturation vapor pressure. While specific transition energy values for CdBr₂ polymorphs are not detailed in the provided snippets, the general computational frameworks for assessing phase stability and energetic transitions are well-established and applied to such halide systems researchgate.netresearchgate.net.
Compound List
this compound (CdBr₂)
Cesium Bromide (CsBr)
Cadmium Bromide Tetrahydrate (CdBr₂·4H₂O)
Cesium Cadmium Bromide (Cs₂CdBr₄)
Potassium Chloride (KCl)
Lithium Chloride (LiCl)
Sodium Chloride (NaCl)
Lead Bromide (PbBr₂)
Potassium Bromide (KBr)
Silver Chloride (AgCl)
Silver Bromide (AgBr)
Rubidium Lead Fluoride (RbPbF₃)
Cadmium Chloride (CdCl₂)
Cadmium Iodide (CdI₂)
Cesium Lead Iodide Bromide (CsPbI₂Br)
Tin Dioxide (SnO₂)
Indium Sulfide (B99878) (In₂S₃)
Benzoyl Hydrazine (BH)
Boron Nitride (BN)
Aluminum Chromium Titanium Zirconium Niobium Vanadium High-Entropy Alloy (AlCrTiZrNbV)
N,N-Dimethylacetamide (DMA)
N,N-Dimethylformamide (DMF)
Functional Applications and Materials Science Contributions of Cadmium Dibromide
Nonlinear Optical (NLO) Properties of Cadmium Dibromide Derivatives
This compound and its derivatives have demonstrated significant potential in nonlinear optics (NLO), a field crucial for advanced optical communication, data processing, and laser technology. Research has focused on metal-organic NLO crystals incorporating this compound, which exhibit enhanced NLO properties compared to conventional materials.
One such derivative is Cadmium (II) dibromide l - Proline monohydrate (CBLPM). Crystals of CBLPM have been synthesized and characterized, revealing an orthorhombic crystal system with the space group P2₁2₁2₁ researchgate.netresearchgate.netresearchgate.net. Studies have confirmed its NLO properties through second harmonic generation (SHG) efficiency measurements. The SHG efficiency of CBLPM has been reported to be approximately 2.3 times that of potassium dihydrogen orthophosphate (KDP) researchgate.net. Furthermore, its transparency in the visible region and an optical band gap of around 4.1 eV make it suitable for optical applications researchgate.net. Third-order nonlinear optical properties have also been investigated using Z-scan techniques, indicating potential for optical limiting applications due to saturation absorption researchgate.netresearchgate.net.
Another metal-organic NLO crystal, Cadmium thiosemicarbazide (B42300) bromide [Cd (CN₃H₅S) Br₂], has also been synthesized and studied. This compound exhibits a monoclinic structure with space group Cc and shows a SHG conversion ability 0.83 times that of KDP irjmets.com. Its UV-Vis absorption spectrum indicates a wide transparent window in the visible region with a band gap of 4.621 eV irjmets.com.
The compound mercury cadmium bromide thiocyanate (B1210189) (MCBT) has also been investigated for its NLO characteristics. Grown by slow cooling, MCBT crystallizes in the orthorhombic system with space group Fmm2. Its SHG proficiency is reported to be 5.64 times that of KDP, with an UV cut-off wavelength of 328 nm and a bandgap of 5.176 eV ias.ac.in.
These findings highlight the promise of this compound-based compounds for developing efficient nonlinear optical materials.
Table 1: Nonlinear Optical Properties of this compound Derivatives
| Material | Crystal System / Space Group | SHG Efficiency (vs. KDP) | Band Gap (eV) | Notes |
| Cadmium (II) dibromide l - Proline monohydrate (CBLPM) | Orthorhombic / P2₁2₁2₁ | ~2.3 times | ~4.1 | Transparent in visible region; potential for optical limiting. |
| Cadmium thiosemicarbazide bromide [Cd(CN₃H₅S)Br₂] | Monoclinic / Cc | 0.83 times | 4.621 | Wide transparent window in the visible region. |
| Mercury cadmium bromide thiocyanate (MCBT) | Orthorhombic / Fmm2 | 5.64 times | 5.176 | UV cut-off at 328 nm. |
Semiconductor Applications
This compound is recognized as an important semiconductor material with a range of applications in optoelectronics and advanced electronic devices.
Optoelectronic Devices
CdBr₂ serves as a valuable material in the development of optoelectronic devices mat-mall.comheegermaterials.com. Its semiconducting properties enable its use in various applications, including optical devices, sensors, and thin-film transistors. Research has explored the interfacing of CdBr₂ thin films with other materials, such as silicon dioxide (SiO₂), to enhance device performance. For instance, the interfacing of CdBr₂ films with SiO₂ has been shown to shorten lattice parameters, blue-shift the energy band gap, and decrease Urbach energy researchgate.net.
The electrical properties of CdBr₂/SiO₂ interfaces have been investigated, revealing conduction and valence band offsets of 2.37 eV and 3.21 eV, respectively researchgate.net. Furthermore, studies on these interfaces have indicated drift mobility values ranging from 28.59 to 22.87 cm²/Vs and plasmon frequencies between 0.41 and 6.47 GHz researchgate.net. These characteristics suggest that CdBr₂/SiO₂ heterojunctions are promising for applications in thin-film transistor technology researchgate.net. The material itself is available with high purity, up to 99.99% heegermaterials.com.
Table 2: Semiconductor Properties of this compound (CdBr₂)
| Property | Value | Notes |
| Material | This compound (CdBr₂) | |
| Crystal Structure | Hexagonal | Lattice parameters: a=b=7.20 Å, c=13.86 Å researchgate.net |
| Energy Band Gap | 3.32 eV | researchgate.net |
| Electron Affinity | 3.27 eV | researchgate.net |
| Conduction Band Offset (with SiO₂) | 2.37 eV | researchgate.net |
| Valence Band Offset (with SiO₂) | 3.21 eV | researchgate.net |
| Drift Mobility | 28.59–22.87 cm²/Vs | At CdBr₂/SiO₂ interfaces researchgate.net |
| Plasmon Frequency | 0.41–6.47 GHz | At CdBr₂/SiO₂ interfaces researchgate.net |
| Applications | Optoelectronic devices, TFTs | mat-mall.comheegermaterials.comresearchgate.net |
| Purity Available | Up to 99.99% | heegermaterials.com |
| Melting Point | 568 °C | heegermaterials.com |
| Boiling Point | 844 °C | heegermaterials.com |
Wide and Ultrawide Band Gap Materials
This compound, with its energy band gap of 3.32 eV, falls within the classification of wide band gap semiconductors researchgate.net. Wide and ultrawide band gap (UWBG) materials are characterized by band gaps exceeding 3.2 eV and are critical for applications requiring high breakdown strength, efficient current transport, and operation in harsh environments darpa.milmdpi.com. Ternary metal halides, including cesium cadmium bromides (Cs–Cd–Br), are also of interest for their potential in wide and ultrawide band gap applications, exhibiting band gaps that can be ultrawide (>3.4 eV) or wide (>2.0 eV) acs.org. The properties of CdBr₂ position it as a material of interest for next-generation electronic and optoelectronic devices that demand superior performance characteristics compared to traditional silicon-based technologies darpa.milmdpi.com.
Photocatalytic Applications
This compound has been identified as a material with potential photocatalytic activity mat-mall.com. While research has extensively explored various cadmium-based compounds for photocatalysis, direct studies focusing specifically on CdBr₂ for these applications are less prevalent compared to materials like CdS or CdO. However, its intrinsic properties suggest potential in this domain.
Degradation of Organic Dyes
The degradation of organic dyes in wastewater is a significant environmental challenge, and photocatalysis offers a promising solution. While many studies have utilized cadmium sulfide (B99878) (CdS) nanoparticles for the degradation of dyes like methylene (B1212753) blue (MB), achieving degradation rates up to 70% chalcogen.ro, or employed cadmium oxide (CdO) in nanocomposites for similar purposes mdpi.com, direct research detailing CdBr₂'s efficacy in this specific application is limited. Nevertheless, CdBr₂ is noted as a potential photocatalyst mat-mall.com. The broader field of cadmium-based photocatalysts has demonstrated effectiveness, with examples including CdAl layered double hydroxides showing optimal performance for MB degradation rsc.org and CdMoO₄ nanostructures exhibiting distinguished degradation activity kashanu.ac.ir.
Hydrogen Production Systems
The production of hydrogen as a clean energy carrier is a key area of research for sustainable energy solutions kentech.ac.krfrontiersin.org. Photocatalytic and photoelectrochemical systems are being developed for direct solar hydrogen production, aiming for high solar-to-hydrogen (STH) efficiencies frontiersin.org. While nanomaterials in general are recognized for their role in hydrogen production and storage researchgate.net, and artificial photosynthesis systems are being advanced sciencedaily.com, specific research directly implicating this compound in photocatalytic hydrogen production systems has not been prominently identified in the reviewed literature.
List of Compounds Mentioned:
this compound (CdBr₂)
Potassium Dihydrogen Orthophosphate (KDP)
Cadmium (II) dibromide l - Proline monohydrate (CBLPM)
Cadmium thiosemicarbazide bromide [Cd (CN₃H₅S) Br₂]
Mercury cadmium bromide thiocyanate (MCBT)
Silicon Dioxide (SiO₂)
Cesium Cadmium Bromides (Cs–Cd–Br)
Cadmium Sulfide (CdS)
Cadmium Oxide (CdO)
Cadmium-Aluminum Layered Double Hydroxide (CdAl LDH)
Cadmium Molybdate (CdMoO₄)
Development of Advanced Materials via Precursors
This compound serves as a crucial precursor in the synthesis of a variety of advanced materials, particularly in the fields of quantum dots, perovskite materials, and specialized thin films and nanostructures.
Quantum Dots (QDs)
CdBr₂ is employed as a precursor in the synthesis of various cadmium-based quantum dots, which are semiconductor nanocrystals with size-tunable optical and electronic properties researchgate.netfigshare.comsigmaaldrich.cnmdpi.comuea.ac.uk. These QDs exhibit high photoluminescence quantum yields (PLQY), with some alloyed cadmium chalcogenides reaching up to 98% mdpi.com. CdBr₂ has been specifically utilized in the preparation of CdZnS-based quantum dots sigmaaldrich.cn. The synthesis of these nanomaterials often involves methods such as hot injection, co-precipitation, and hydrothermal techniques, leveraging the cadmium source to form crystalline structures with controlled sizes and optical characteristics mdpi.com.
Perovskite Materials
In the realm of perovskite materials, this compound plays a role in the synthesis of cesium cadmium bromide (Cs-Cd-Br) phases, which are of interest for wide and ultrawide band gap applications acs.org. Soft-chemistry approaches are commonly used, often involving cadmium sources like cadmium oxide (CdO) reacted with cesium carbonate (Cs₂CO₃) and organic bromide precursors, typically in the presence of ligands such as oleic acid and oleylamine (B85491) acs.org. For instance, the synthesis of Cs₂CdBr₄ involves heating the CdO precursor solution to 220 °C acs.org. While cadmium chloride (CdCl₂) is more frequently cited as an additive to enhance perovskite solar cell performance, increasing power conversion efficiency (PCE) from 12.17% to 15.28% with a 1.0% incorporation researchgate.netrsc.org, CdBr₂ is a constituent in mixed-halide perovskite formulations, such as Cs₀.₀₄FA₀.₈₁MA₀.₁₅PbI₂.₄₉Br₀.₅₁ precursor solutions frontiersin.org.
Thin Films and Nanostructures
This compound is instrumental in the fabrication of various thin films and nanostructures. Vacuum thermal evaporation is a common technique for depositing CdBr₂ thin films, which can exhibit a single crystalline nature scielo.brscielo.br. These films typically range from 4 to 30 nm in thickness and have been characterized for their surface morphology and crystalline properties scielo.brscielo.br. Research into Se/CdBr₂ interfaces for terahertz optical receivers has revealed that selenium substrates enhance the growth of CdBr₂ crystallites, reduce microstrain and defect density, and improve light absorbability, with reported conduction and valence band offsets of 1.25 eV and 0.54 eV, respectively researchgate.net. Furthermore, Mn-doped CdS/CdBr₂ heteronanostructures have been synthesized using chemical vapor deposition scielo.brscielo.br. CdBr₂ also acts as a precursor in the synthesis of cadmium oxide (CdO) nanoparticles through the thermolysis of coordination polymers mdpi.com.
Table 1: Properties of this compound Thin Films
| Deposition Method | Thickness Range (nm) | Crystallinity | Avg. Surface Roughness (nm) | RMS Roughness (nm) | Reference |
| Vacuum Thermal Evaporation | 4-30 | Single crystalline | ~26 | 50 | scielo.brscielo.br |
| Chemical Bath Deposition (CBD) | N/A | Not specified | Not specified | Not specified | primescholars.com |
Performance Enhancement in CdTe Solar Cells
The treatment of Cadmium Telluride (CdTe) solar cells with this compound has demonstrated significant improvements in their photovoltaic performance.
Table 2: Performance Enhancement in CdTe Solar Cells with CdBr₂ Treatment
| Treatment | Efficiency Increase (%) | Short Circuit Current Density (mA/cm²) | Open Circuit Voltage (V) | Reference |
| CdBr₂ treatment | Up to 8.6 | 23.7 | 0.76 | scielo.br |
Synthesis of Cesium Cadmium Bromide Phases
This compound, or cadmium sources like CdO in conjunction with bromide precursors, are used in the synthesis of various Cs-Cd-Br perovskite phases.
Table 3: Synthesis of Cesium Cadmium Bromide Phases
| Cs-Cd-Br Phase | Cadmium Precursor | Synthesis Condition Example | Reference |
| Cs₂CdBr₄ | CdO | Heating precursor solution to 220 °C | acs.org |
| Cs₃CdBr₅ | CdO | Heating precursor solution to 220 °C | acs.org |
| CsCdBr₃ | CdO | Heating precursor solution to 220 °C | acs.org |
| Cs₇Cd₃Br₁₃ | CdO | Heating precursor solution to 220 °C | acs.org |
Optical Properties of CdS Thin Films from CdBr₂ Precursor
The deposition of Cadmium Sulfide (CdS) thin films using CdBr₂ as a precursor via Chemical Bath Deposition (CBD) shows a relationship between film thickness and transmittance.
Table 4: Optical Properties of CdS Thin Films from CdBr₂ Precursor
| Sample ID | Film Thickness (µm) | Transmittance (%) at 1100 nm | Reference |
| Cd2 | 1.126 | ~67.5 | primescholars.com |
| Cd4 | 1.216 | ~30 | primescholars.com |
Applications in Battery and Coating Materials
This compound finds applications in battery technologies and various coating materials, leveraging its semiconductor properties and chemical reactivity.
Battery Materials
CdBr₂ is utilized as a dopant salt in the formulation of solid polymer electrolytes for battery applications mdpi.com. Its role as an important semiconductor material contributes to the development of advanced battery components heegermaterials.com. While not directly incorporating CdBr₂, research in battery technology has explored cadmium electrodes and iron-cadmium redox flow batteries, indicating the broader relevance of cadmium compounds in energy storage systems researchgate.net.
Coating Materials
This compound is recognized for its use in coating materials heegermaterials.com. Although CdBr₂ itself is not typically applied as a coating, cadmium metal, for which CdBr₂ can serve as a precursor or related compound, is widely used as a sacrificial coating on iron and steel. This application capitalizes on cadmium's electrochemical activity to provide robust corrosion resistance. Cadmium coatings also offer advantages such as excellent lubricity, good solderability, superior electrical and thermal conductivity, and compatibility with aluminum alloys cadmium.org. Additionally, CdBr₂ is employed in the manufacturing processes for photographic film, engraving, and lithography, highlighting its utility in specialized material production avantorsciences.comsamaterials.com.
Compound List:
this compound (CdBr₂)
Cadmium Oxide (CdO)
Cesium Carbonate (Cs₂CO₃)
Oleic Acid
Oleylamine
Cesium Cadmium Bromide (Cs-Cd-Br) phases (CsCdBr₃, Cs₂CdBr₄, Cs₃CdBr₅, Cs₇Cd₃Br₁₃)
Cadmium Chloride (CdCl₂)
Lead Halide Perovskites
Methylammonium Lead Iodide (MAPbI₃)
Formamidinium Lead Iodide (FAPI)
Methylammonium Bromide (MABr)
Formamidinium Bromide (FABr)
Lead Iodide (PbI₂)
Lead Bromide (PbBr₂)
Cesium Iodide (CsI)
Selenium (Se)
Manganese-doped Cadmium Sulfide (Mn-doped CdS)
Cadmium Sulfide (CdS)
Cadmium Telluride (CdTe)
Cadmium Zinc Sulfide (CdZnS)
Cadmium Selenide (CdSe)
Cadmium Selenide Sulfide (CdSeS)
Cadmium Oxide (CdO)
Cadmium Metal
Environmental Chemical Transformations and Fate of Cadmium Dibromide
Behavior in Environmental Media
Cadmium dibromide (CdBr₂) is a hygroscopic solid that is highly soluble in water. wikipedia.orgchemiis.comguidechem.com Its solubility is a critical factor influencing its environmental mobility and fate in aqueous systems. solubilityofthings.com The dissolution of this compound in water releases divalent cadmium ions (Cd²⁺) and bromide ions (Br⁻). The solubility of this compound in water increases significantly with temperature.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
|---|---|
| 0 | 56.3 wikipedia.org |
| 20 | 98.8 wikipedia.org |
| 100 | 160 wikipedia.org |
This table illustrates the significant increase in this compound's solubility in water as the temperature rises.
In addition to water, this compound is also soluble in various organic solvents, including alcohol, ether, and acetone. wikipedia.orgguidechem.com Its solubility is generally higher in polar solvents compared to non-polar ones. solubilityofthings.com
The acidity (pH) of the environmental medium, particularly soil and water, is a primary factor controlling the speciation, mobility, and bioavailability of cadmium. nih.govnih.gov In aqueous solutions, cadmium generally exists as the divalent Cd²⁺ ion under acidic to neutral conditions (pH < 7). nih.govresearchgate.net This free ionic form is considered the most mobile and bioavailable, meaning it can be readily taken up by plants and other organisms. plymouth.ac.ukoup.com
As the pH increases and conditions become more alkaline (basic), the concentration of free Cd²⁺ ions decreases. oup.com Cadmium begins to form hydroxylated species, such as Cd(OH)⁺, and can precipitate as insoluble compounds like cadmium hydroxide (Cd(OH)₂) or cadmium carbonate (CdCO₃). nih.govresearchgate.net This transition reduces the mobility and bioavailability of cadmium in the environment. nih.gov Therefore, acidic environments, such as those affected by acid rain, tend to enhance the dissolution and transport of cadmium, potentially leading to increased contamination of groundwater and uptake into the food chain. nih.govfrontiersin.org
Research has shown that in acidic soils, cadmium is more likely to exist in the acid-soluble fraction, which is readily available to plants. frontiersin.orgnih.gov Conversely, in neutral to alkaline soils, cadmium is more strongly adsorbed to soil particles (like clay minerals, hydrous oxides, and organic matter) and forms less soluble precipitates, thus reducing its bioavailability. nih.govnih.gov
Table 2: General Effect of pH on Cadmium Speciation and Bioavailability
| pH Range | Dominant Cadmium Species | Bioavailability & Mobility |
|---|---|---|
| Acidic (< 6) | Cd²⁺ (free ion) researchgate.netfrontiersin.org | High nih.govfrontiersin.org |
| Neutral to Weakly Alkaline | Cd²⁺, Cd(OH)⁺, CdCO₃ | Moderate to Low |
| Alkaline (> 8) | Cd(OH)₂, CdCO₃ (precipitates) nih.gov | Low nih.gov |
This table summarizes the relationship between pH and the chemical form (speciation) of cadmium, which in turn dictates its potential to be absorbed by living organisms.
Atmospheric Transformation Processes
Cadmium and its compounds, including this compound, can be released into the atmosphere from both natural sources (e.g., volcanic eruptions) and anthropogenic activities such as metal smelting, fossil fuel combustion, and waste incineration. nih.govunep.orgcdc.gov In the atmosphere, cadmium compounds primarily exist as fine particulate matter. cdc.govnih.gov
Atmospheric cadmium compounds are reported to undergo minimal transformation while airborne. nih.govcdc.gov These particles can be transported over long distances before being removed from the atmosphere via wet and dry deposition. nih.govresearchgate.net Wet deposition occurs when cadmium particles are scavenged by precipitation (rain, snow), while dry deposition involves the settling of particles out of the air. mdpi.com The primary forms of cadmium found in the atmosphere are typically cadmium oxide, cadmium chloride, and cadmium sulfate (B86663). cdc.gov Upon deposition onto soil and water surfaces, the environmental fate of the cadmium is then governed by the processes described in the sections above, particularly interactions within aqueous systems and the influence of pH. nih.govresearchgate.net
Environmental Monitoring and Assessment Methodologies for Cadmium Contaminants
A variety of well-established analytical methods are available for detecting, measuring, and monitoring cadmium in environmental samples such as water, soil, and air. nih.govcdc.gov The selection of a particular method often depends on the sample matrix, the required detection limit, and the available instrumentation.
Commonly employed techniques for cadmium determination include:
Atomic Absorption Spectrometry (AAS) : This is one of the most common and widely used methods for measuring cadmium concentrations. cdc.govolympianwatertesting.com It includes variations like Flame Atomic Absorption Spectrometry (FAAS) and the more sensitive Graphite Furnace Atomic Absorption Spectrometry (GFAAS). olympianwatertesting.com
Inductively Coupled Plasma (ICP) Spectrometry : This category includes Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). cdc.govolympianwatertesting.com ICP-MS is particularly valued for its high sensitivity and ability to detect trace and ultra-trace levels of cadmium. olympianwatertesting.com
X-Ray Fluorescence (XRF) : XRF is a non-destructive technique that is frequently used for the analysis of cadmium in soil, water, and biological samples. olympianwatertesting.comscentroid.com
Electrochemical Techniques : Methods like Anodic Stripping Voltammetry (ASV) offer high sensitivity for detecting trace levels of cadmium in water samples. olympianwatertesting.comdntb.gov.ua
For air monitoring, standard methods typically involve collecting air samples on filters, followed by acid extraction of the filters and subsequent analysis by techniques like AAS or ICP. nih.govcdc.gov Sample preparation for soil and solid wastes usually involves acid digestion to solubilize the cadmium before analysis. nih.govcdc.gov
Table 3: Common Analytical Methods for Cadmium Monitoring
| Analytical Technique | Abbreviation | Common Applications | Key Features |
|---|---|---|---|
| Atomic Absorption Spectrometry | AAS | Water, soil, biological samples olympianwatertesting.com | Widely available, robust cdc.gov |
| Graphite Furnace AAS | GFAAS | Water, soil, biological samples olympianwatertesting.com | High sensitivity, low detection limits olympianwatertesting.com |
| Inductively Coupled Plasma - Optical Emission Spectrometry | ICP-OES | Water, soil, biological samples olympianwatertesting.com | Multi-element analysis capabilities |
| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Water, soil, biological samples olympianwatertesting.com | Extremely high sensitivity, suitable for trace analysis olympianwatertesting.com |
| X-Ray Fluorescence | XRF | Soil, water, air filters olympianwatertesting.comscentroid.com | Non-destructive, rapid analysis olympianwatertesting.com |
| Anodic Stripping Voltammetry | ASV | Water samples olympianwatertesting.com | High sensitivity for trace metal detection olympianwatertesting.com |
This table outlines the primary instrumental methods used for the quantitative assessment of cadmium contamination in various environmental media.
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Cadmium dibromide (CdBr₂) is an inorganic compound that has been the subject of considerable research, leading to a solid understanding of its fundamental chemical and physical properties. It is a white, hygroscopic crystalline solid that is highly soluble in water and other polar solvents. webqc.orglaboratorynotes.comwikipedia.org Key advancements in the study of this compound have elucidated its structural, spectroscopic, and chemical characteristics.
Synthesis and Structure: The primary methods for synthesizing anhydrous this compound include the direct reaction of cadmium metal with bromine vapor at elevated temperatures and the reaction of cadmium carbonate or oxide with hydrobromic acid. webqc.orgchemicalbook.com The tetrahydrate form (CdBr₂·4H₂O) can be crystallized from an aqueous solution. webqc.org Structurally, anhydrous this compound possesses a rhombohedral crystal lattice with a layered arrangement, where each cadmium (Cd²⁺) ion is octahedrally coordinated by six bromide (Br⁻) ions. laboratorynotes.commaterialsproject.org This structure is similar to that of cadmium chloride. laboratorynotes.com The tetrahydrate form has a polymeric structure featuring bridging bromide ligands. webqc.org
Spectroscopic and Chemical Properties: Spectroscopic analyses have provided detailed insights into the bonding and electronic structure of this compound. Infrared and Raman spectroscopy have identified the characteristic vibrational modes of the Cd-Br bond. webqc.org Ultraviolet-visible spectroscopy reveals a charge-transfer transition from the bromide ligand to the cadmium center. webqc.org Chemically, this compound participates in various reactions, including the formation of coordination complexes with different ligands and precipitation reactions. iucr.orgcymitquimica.com
Established Applications: Historically, this compound has found niche applications in several fields. It has been utilized in the manufacturing of photographic plates and films, where it aids in the preparation of light-sensitive silver bromide emulsions. laboratorynotes.comchemiis.com Additionally, it has been employed in lithography and process engraving. nih.gov In the realm of chemical synthesis, it serves as a catalyst and as a precursor for the synthesis of other cadmium-containing compounds, including organocadmium reagents. laboratorynotes.comheegermaterials.com
Emerging Trends in this compound Research
Current research on this compound is expanding beyond its traditional applications, venturing into advanced materials science and nanotechnology. These emerging trends are driven by the unique properties of cadmium-containing materials at the nanoscale and in complex molecular architectures.
Nanomaterials and Quantum Dots: A significant area of contemporary research involves the use of cadmium compounds, including cadmium bromide, in the synthesis of nanomaterials. Cadmium-based nanoparticles, such as quantum dots (QDs), are being extensively investigated for their unique optical and electronic properties. nih.gov These properties, which include size-tunable fluorescence, make them promising for applications in medical imaging, diagnostics, and targeted drug delivery. nih.govnih.gov Research is also exploring the use of cadmium nanorods in catalysis, magnetic recording, and biomedical sensors. nanorh.com While much of this research focuses on cadmium selenide or sulfide (B99878) QDs, the principles and synthetic methodologies are often applicable to other cadmium halides, suggesting a potential role for this compound as a precursor or component in novel nanomaterials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): There is growing interest in the synthesis and characterization of coordination polymers and MOFs incorporating cadmium bromide. These materials are built from metal ions or clusters linked by organic ligands, creating extended one-, two-, or three-dimensional structures. Research has demonstrated the formation of coordination polymers where cadmium bromide units are linked by organic molecules, such as 3-aminopyrazole (B16455) or 2,5-dimethylpyrazine. iucr.orgiucr.org The resulting structures exhibit interesting properties and potential applications in areas like catalysis and materials science.
Advanced Optical and Electronic Materials: Cadmium bromide and related ternary metal halides, such as cesium cadmium bromide (CsCdBr₃), are being explored for their potential in optical and electronic applications. mat-mall.comwikipedia.org These materials can be highly transparent in the visible and infrared regions and may be used as nonlinear optical crystals or as host materials for doping with rare-earth ions for laser applications. wikipedia.org The development of data-driven, solution-based synthesis methods for ternary Cs–Cd–Br phases is an emerging area aimed at discovering new compositions with desirable properties for wide-bandgap applications. acs.org
Potential Avenues for Future Investigations and Applications
The future of this compound research is poised to build upon current trends, with a focus on developing high-performance materials for specialized applications, while also addressing the environmental and health concerns associated with cadmium.
Development of Novel Catalysts: While cadmium bromide has been used as a catalyst, future research could focus on enhancing its catalytic activity and selectivity. laboratorynotes.com This could involve its incorporation into nanostructured materials or its use in combination with other metals or ligands to create more efficient catalytic systems for organic synthesis. chemscene.com The growing demand for efficient chemical processes is a key driver for this area of research. strategicrevenueinsights.com
Advanced Functional Materials: Further exploration of cadmium bromide in the synthesis of advanced functional materials is a promising avenue. This includes the development of novel phosphors, semiconductors, and specialty glasses where the bromide ions can influence the optical and electronic properties. laboratorynotes.commat-mall.com Research into ternary and quaternary cadmium halide systems could lead to the discovery of new materials with tailored bandgaps and photoluminescent properties for applications in optoelectronic devices and solar cells. mat-mall.comwikipedia.org
Pharmaceutical and Biomedical Applications: The application of cadmium-containing compounds in the pharmaceutical industry is an emerging field. strategicrevenueinsights.com this compound may serve as a reagent or catalyst in the synthesis of active pharmaceutical ingredients (APIs). strategicrevenueinsights.com Furthermore, the development of cadmium-based nanoparticles for drug delivery and medical imaging continues to be an active area of research. nih.govnih.gov Future investigations will likely focus on improving the biocompatibility and targeting efficiency of these nanoparticles to minimize toxicity. nih.gov
Environmental Remediation: Paradoxically, while cadmium itself is a pollutant, cadmium-based materials are being investigated for environmental applications. For instance, cadmium-containing nanoparticles could potentially be used in photocatalysis to degrade organic pollutants. Future research could explore the design of stable and recyclable cadmium bromide-based photocatalysts.
Q & A
Q. What experimental methods are recommended for determining the crystal structure of cadmium dibromide, and how can data refinement address structural ambiguities?
this compound’s crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD). The SHELX software suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . Key steps include:
- Data Collection : Use high-resolution detectors to minimize noise.
- Refinement : Apply anisotropic displacement parameters for heavy atoms (Cd, Br) and resolve thermal motion artifacts.
- Validation : Cross-check residual density maps for missing/overlooked electron density.
For ambiguous cases (e.g., twinned crystals), employ twin-law refinement in SHELXL and validate using metrics like Rint and Hooft y parameters .
Q. How can researchers design reproducible synthesis protocols for this compound while minimizing contamination risks?
Synthesize this compound via direct reaction of cadmium metal with hydrobromic acid under inert atmospheres (e.g., argon). Critical considerations:
- Purity Control : Use trace-metal-grade reagents and quartz glassware to avoid contamination by transition metals.
- Stoichiometry : Monitor reaction progress via pH titration and gravimetric analysis.
- Post-Synthesis : Purify via recrystallization in anhydrous ethanol and confirm purity using X-ray powder diffraction (XRPD) .
Q. What in vitro methodologies are suitable for assessing this compound’s cytotoxicity, and how should conflicting toxicity data be analyzed?
Use cell viability assays (MTT, Alamar Blue) with human cell lines (e.g., HEK293, HepG2) exposed to this compound at varying concentrations (1–100 µM). To resolve data contradictions:
- Dose-Response Analysis : Apply nonlinear regression models (e.g., log-logistic curves) to determine IC50 values.
- Confounding Factors : Account for batch variability in cell lines, serum composition, and exposure duration.
Cross-reference findings with cadmium’s known toxicokinetics, such as renal accumulation patterns .
Advanced Research Questions
Q. How can isotopic geochemistry techniques resolve discrepancies in this compound’s environmental sourcing and transport mechanisms?
Cadmium isotope ratios (e.g., δ<sup>114/110</sup>Cd) can distinguish anthropogenic vs. natural sources. Methodological steps:
- Sample Preparation : Isolate Cd from environmental matrices via ion-exchange chromatography.
- Mass Spectrometry : Use multi-collector ICP-MS with double-spike correction to mitigate mass bias.
- Data Interpretation : Compare isotopic signatures with regional databases to track contamination pathways (e.g., industrial vs. agricultural sources) .
Q. What computational strategies are effective for modeling this compound’s electronic structure, and how do they address discrepancies in theoretical vs. experimental bandgap values?
Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials for Cd and Br. To reconcile bandgap differences:
Q. How can systematic reviews and meta-analyses resolve contradictions in this compound’s reproductive toxicity across existing studies?
Follow PRISMA guidelines to aggregate data from in vivo and epidemiological studies. Key steps:
- Literature Screening : Filter studies by exposure duration, dosage, and endpoint (e.g., teratogenicity, sperm motility).
- Statistical Analysis : Apply random-effects models to account for heterogeneity.
- Bias Assessment : Use tools like ROBINS-I to evaluate confounding variables (e.g., co-exposure to ethylene dibromide) .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing this compound’s environmental dispersion data with high spatial variability?
Use geostatistical models (e.g., kriging) to interpolate cadmium concentrations in soil/air samples. Parameters to report:
- Variogram Analysis : Include nugget, sill, and range values.
- Uncertainty Metrics : Calculate 95% confidence intervals for predicted concentrations.
For temporal trends, apply time-series decomposition (STL) to isolate seasonal vs. long-term effects .
Q. How should researchers structure a manuscript to address both reproducibility and innovation in this compound studies?
Follow the IMRaD format:
- Introduction : Highlight gaps in understanding this compound’s ligand-exchange kinetics.
- Methods : Detail synthesis protocols, including inert atmosphere conditions and purity validation steps.
- Results : Use tables to compare spectroscopic data (e.g., IR peaks at 250–300 cm<sup>−1</sup> for Cd-Br stretching).
- Discussion : Contrast findings with prior studies, emphasizing methodological improvements (e.g., reduced oxidation artifacts) .
Ethical and Safety Considerations
Q. What biomarkers and occupational health protocols are critical for monitoring laboratory exposure to this compound?
- Biomonitoring : Measure urinary β2-microglobulin and blood cadmium levels quarterly.
- Safety Protocols : Implement fume hoods for synthesis, PPE (nitrile gloves, N95 masks), and regular air quality checks for Cd particulates .
Q. How can researchers design ethically sound in vivo studies to evaluate this compound’s chronic toxicity?
- Animal Models : Use rodents with controlled diets to isolate cadmium effects.
- Dosage : Follow OECD guidelines (e.g., Test No. 452) for chronic toxicity (12–24 months).
- Ethical Review : Submit protocols to institutional animal care committees, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
